

The Pharmacology of PD 123319 Ditrifluoroacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: PD 123319 ditrifluoroacetate

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Abstract

PD 123319 ditrifluoroacetate is a potent and highly selective non-peptide antagonist of the Angiotensin II Type 2 (AT2) receptor. This document provides a comprehensive overview of its pharmacological properties, mechanism of action, and its application in experimental research. Detailed information on its binding affinity, receptor selectivity, and its role in elucidating AT2 receptor-mediated signaling pathways is presented. Furthermore, this guide includes summaries of key experimental protocols and visual representations of its mechanism and experimental use to support researchers in the fields of pharmacology and drug development.

Introduction

The renin-angiotensin system (RAS) is a critical regulator of cardiovascular and renal homeostasis. Angiotensin II (Ang II), the primary effector of the RAS, exerts its physiological effects through two main G protein-coupled receptors: the Angiotensin II Type 1 (AT1) receptor and the Angiotensin II Type 2 (AT2) receptor. While the AT1 receptor is known to mediate the classical pressor and proliferative effects of Ang II, the AT2 receptor often counteracts these actions, promoting vasodilation, anti-inflammatory responses, and apoptosis.[1] **PD 123319 ditrifluoroacetate** has emerged as an indispensable pharmacological tool for selectively blocking the AT2 receptor, thereby enabling the precise investigation of its physiological and pathophysiological roles.



Physicochemical Properties

PD 123319 ditrifluoroacetate is a synthetic, non-peptide molecule with the following properties:

Property	Value	
Molecular Formula	C31H32N4O3.2CF3CO2H	
Molecular Weight	736.67 g/mol [2][3]	
CAS Number	136676-91-0[2]	
Solubility	Soluble in water to 100 mM[1][2]	
Purity	≥98%[2][3]	
Storage	Store at -20°C[2]	

Pharmacology Mechanism of Action

PD 123319 ditrifluoroacetate functions as a competitive antagonist at the AT2 receptor. By binding to the receptor, it prevents the binding of the endogenous ligand, Angiotensin II, and subsequently blocks the initiation of downstream signaling cascades. The AT2 receptor is known to couple to Gαi proteins and its activation leads to the stimulation of several key signaling pathways that are effectively inhibited by PD 123319.

Binding Affinity and Selectivity

PD 123319 ditrifluoroacetate exhibits high affinity for the AT2 receptor and remarkable selectivity over the AT1 receptor. This high degree of selectivity is crucial for its utility as a research tool, allowing for the specific interrogation of AT2 receptor function without confounding effects from AT1 receptor blockade.

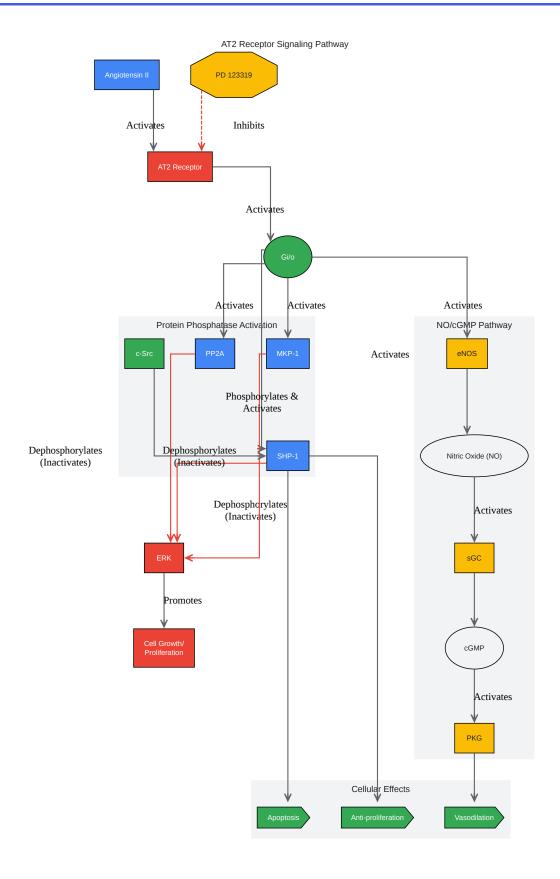


Parameter	Value	Tissue/System	Reference
IC50	34 nM	Rat Adrenal Tissue	[2][3]
IC50	210 nM	Rat Brain	[2][3]
Ki	≈ 12 nM	AT2 Receptor	[2]
Selectivity	~10,000-fold	AT2 vs. AT1 Receptor	[2]

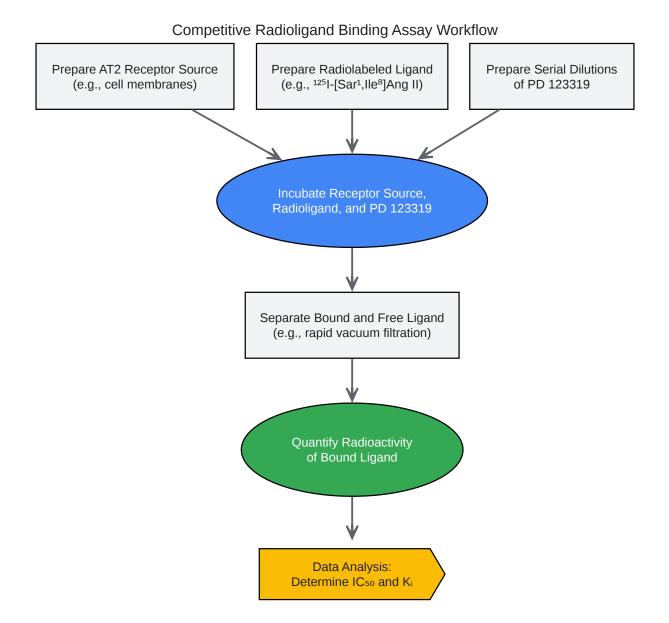
AT2 Receptor Signaling Pathways

The AT2 receptor, upon activation, initiates a complex network of intracellular signaling events that are antagonized by PD 123319. The primary signaling pathways include the activation of protein phosphatases, stimulation of the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway, and activation of phospholipase A2.

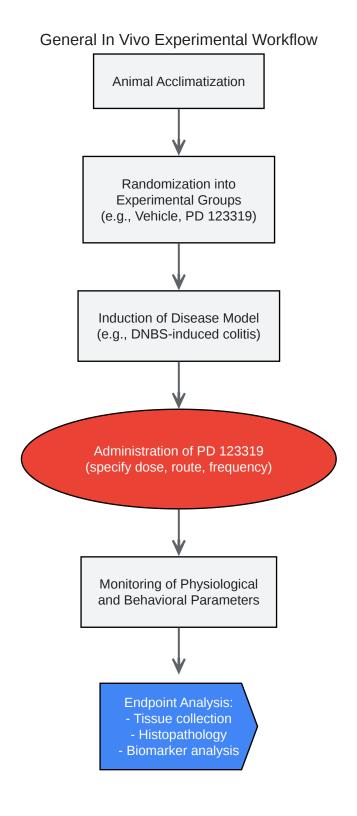












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- To cite this document: BenchChem. [The Pharmacology of PD 123319 Ditrifluoroacetate: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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